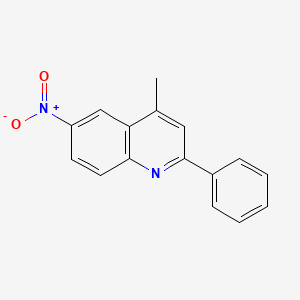

4-Methyl-6-nitro-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

6344-39-4 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

4-methyl-6-nitro-2-phenylquinoline |

InChI |

InChI=1S/C16H12N2O2/c1-11-9-16(12-5-3-2-4-6-12)17-15-8-7-13(18(19)20)10-14(11)15/h2-10H,1H3 |

InChI Key |

BVGCACKPKHGSCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Vibrational Properties Through Advanced Spectroscopic Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and structural features of a molecule. Both FT-IR and FT-Raman spectroscopy provide complementary information about the vibrational modes of 4-Methyl-6-nitro-2-phenylquinoline. The analysis of these spectra is often enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of observed spectral bands. researchgate.netnih.gov

Characteristic Vibrational Modes of the Quinoline (B57606) Ring System

The quinoline ring system, a bicyclic heteroaromatic structure, exhibits a series of characteristic vibrational modes. The C-H stretching vibrations of the quinoline ring are typically observed in the region of 3000-3100 cm⁻¹. scirp.org In similar quinoline derivatives, these C-H stretching vibrations have been reported around 3062-3026 cm⁻¹. scialert.net The carbon-carbon (C-C) stretching vibrations within the ring system generally appear in the 1430-1625 cm⁻¹ range. scialert.net Specifically, for related quinoline structures, C-C stretching modes have been identified at approximately 1589 and 1516 cm⁻¹ in FT-IR spectra and at 1596 and 1541 cm⁻¹ in Raman spectra. scialert.net The in-plane and out-of-plane C-H deformation vibrations are expected to occur in the 1000-1300 cm⁻¹ region. scialert.net

Spectroscopic Signatures of Methyl, Nitro, and Phenyl Substituents

The substituents on the quinoline ring—methyl, nitro, and phenyl groups—give rise to distinct spectroscopic signatures that are crucial for the complete structural assignment of this compound.

The methyl group (CH₃) exhibits characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are typically found in the 2900-3000 cm⁻¹ range. The bending vibrations of the methyl group are also important for its identification.

The nitro group (NO₂) has strong and characteristic absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed around 1500-1560 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1300-1370 cm⁻¹ region. scirp.org For instance, in a related nitro-containing compound, the asymmetric stretching was assigned at 1533 cm⁻¹, and the symmetric stretching was found around 1354 cm⁻¹. scirp.org Deformation and rocking vibrations of the NO₂ group are expected at lower frequencies, around 761 cm⁻¹ and 532 cm⁻¹, respectively. scirp.org

The phenyl group attached at the 2-position of the quinoline ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the aromatic region of the spectrum, typically between 1400 and 1600 cm⁻¹.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To achieve a more precise and reliable assignment of the vibrational modes, experimental FT-IR and FT-Raman data are often correlated with theoretical frequencies calculated using quantum chemical methods like DFT. researchgate.netnih.gov A scaling factor is commonly applied to the computed frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity, thereby improving the agreement with experimental values. researchgate.net The comparison between the scaled theoretical and experimental spectra allows for a more confident and detailed interpretation of the vibrational modes of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons present in the molecule.

Aromatic Protons: The protons on the quinoline and phenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts will be influenced by the electron-withdrawing nitro group and the positions of the other substituents.

Methyl Protons: The protons of the methyl group at the C4 position will appear as a singlet in the upfield region, likely around δ 2.3-2.5 ppm. For example, the methyl protons in 4-methyl-2-nitroaniline (B134579) are observed at δ 2.444 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT-135) spectroscopy further aids in the assignment by distinguishing between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org

In a DEPT-135 spectrum:

CH₃ (methyl) and CH (methine) carbons appear as positive peaks. libretexts.orglibretexts.org

CH₂ (methylene) carbons appear as negative peaks. libretexts.orglibretexts.org

Quaternary carbons (carbons with no attached protons), such as the carbon atoms at the points of substitution (C2, C4, C6, and the phenyl-substituted carbon), are absent in the DEPT-135 spectrum but visible in the broadband-decoupled ¹³C NMR spectrum. libretexts.orgnanalysis.com

By combining the information from the standard ¹³C NMR and the DEPT-135 spectra, a complete assignment of all carbon signals in this compound can be achieved. For instance, the methyl carbon signal would be a positive peak in the upfield region (around δ 21 ppm), while the various aromatic CH carbons would also show as positive peaks in the downfield region (typically δ 120-150 ppm). chegg.com The quaternary carbons can be identified by comparing the full ¹³C spectrum with the DEPT-135 spectrum.

Table 1: Summary of Spectroscopic Data for this compound and Related Structures

| Spectroscopic Technique | Functional Group/Structural Feature | Expected/Observed Range |

| FT-IR/Raman (cm⁻¹) | Quinoline C-H Stretch | 3000-3100 |

| Quinoline C-C Stretch | 1430-1625 | |

| Nitro (NO₂) Asymmetric Stretch | 1500-1560 | |

| Nitro (NO₂) Symmetric Stretch | 1300-1370 | |

| ¹H NMR (ppm) | Aromatic Protons (Quinoline, Phenyl) | 7.0-9.0 |

| Methyl (CH₃) Protons | 2.3-2.5 | |

| ¹³C NMR (ppm) | Aromatic Carbons | 120-150 |

| Methyl (CH₃) Carbon | ~21 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the intricate connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation data that are essential for unambiguously assigning the structure of complex organic molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would be expected to show correlations between adjacent protons on the quinoline and phenyl rings. For example, the proton at position 5 would show a correlation with the proton at position 7 (a four-bond coupling, which can sometimes be observed in aromatic systems), and the proton at position 7 would show a correlation to the proton at position 8. Similarly, the protons on the phenyl ring at position 2 would exhibit characteristic correlations.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom in this compound would produce a cross-peak in the HSQC spectrum, correlating the proton chemical shift with its directly bonded carbon's chemical shift.

The protons of the methyl group at position 4 would show a correlation to the C4, C3, and C4a carbons.

The proton at position 5 would show correlations to C4, C6, and C8a.

The protons of the phenyl group at position 2 would show a correlation to the C2 carbon of the quinoline ring.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound by measuring its mass with a very high degree of accuracy. This allows for the calculation of a chemical formula.

The molecular formula for this compound is C₁₆H₁₂N₂O₂. The theoretical exact mass can be calculated as follows:

| Element | Quantity | Atomic Mass | Total Mass |

| Carbon | 16 | 12.00000 | 192.00000 |

| Hydrogen | 12 | 1.00783 | 12.09396 |

| Nitrogen | 2 | 14.00307 | 28.00614 |

| Oxygen | 2 | 15.99491 | 31.98982 |

| Total | 264.08992 |

Experimental HRMS data for closely related compounds, such as 4-(4-chlorophenyl)-6-methylquinoline-2(1H)-thione, have been reported with high precision (Calculated for C₁₆H₁₃ClNS [M+H]⁺: 286.0452, Found: 286.0454). rsc.org Therefore, for this compound, an HRMS analysis would be expected to yield a measured mass that is very close to the calculated value of 264.08992, confirming its elemental composition.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores.

The structure of this compound contains an extended conjugated system encompassing the quinoline and phenyl rings. This conjugation is expected to result in strong UV absorption. Furthermore, the presence of the nitro group, a strong electron-withdrawing group, is known to cause a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths.

Studies on other nitro-substituted quinolones have shown that electron-withdrawing substituents cause a red shift in absorption bands, leading to significant absorption in the UVA region (315–400 nm). The electronic transitions responsible for this absorption are typically π → π* and n → π* transitions.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are expected to be the dominant feature in the UV-Vis spectrum of this compound due to its extensive aromatic system.

n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (for example, on the nitrogen of the quinoline ring or the oxygens of the nitro group) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

For this compound, one would anticipate a complex UV-Vis spectrum with multiple absorption bands, with the longest wavelength absorption likely extending into the visible region, potentially giving the compound a yellow color, which is common for nitro-aromatic compounds. For example, a related compound, 2-(4- bromophenyl)-6-chloro-4- phenylquinoline, is a blue light-emitting phosphor with a strong excitation at 373 nm. ijlaindia.org

Theoretical and Computational Investigations of 4 Methyl 6 Nitro 2 Phenylquinoline Electronic Structure and Reactivity

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometries, electronic properties, and reactivity parameters for quinoline (B57606) and its derivatives. Typically, calculations are performed using specific functionals, like B3LYP, paired with a basis set such as 6-311G+(d,p) or similar, to ensure accurate results.

Geometry Optimization and Equilibrium Conformation Analysis

This analysis would involve calculating the most stable three-dimensional structure of 4-Methyl-6-nitro-2-phenylquinoline by finding the minimum energy conformation. The results would typically be presented in a table listing key bond lengths (in Ångströms) and bond angles (in degrees), defining the molecule's geometry. Without specific studies, these parameters for this compound remain undetermined.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

Energy Gap and Stability Correlations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger energy gap generally implies higher stability and lower chemical reactivity. For related quinoline derivatives, these values are calculated to predict their reactive nature, but the specific HOMO energy, LUMO energy, and energy gap for this compound are not available in the searched literature.

Electron Density Distribution and Charge Transfer Characteristics

Analysis of the HOMO and LUMO electron density distribution reveals where the molecule is likely to donate or accept electrons. In many nitro-aromatic compounds, the LUMO is often localized over the nitro group and the quinoline ring, indicating these are the primary sites for accepting electrons. The HOMO is typically distributed over the quinoline and phenyl rings. This distribution is fundamental to understanding intramolecular charge transfer, but a precise description for the title compound is unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich regions (potential sites for electrophilic attack, typically colored red) and electron-poor regions (potential sites for nucleophilic attack, typically colored blue). For a molecule like this compound, one would expect negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the quinoline nitrogen, with positive potential (blue) around the hydrogen atoms. However, a specific MEP analysis for this compound has not been published.

Advanced Electron Density Descriptors: Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are powerful quantum chemical tools used to visualize and understand chemical bonding and non-covalent interactions within a molecular system.

Electron Localization Function (ELF): ELF analysis provides a quantitative measure of electron localization. In a molecule like this compound, ELF analysis would typically reveal distinct basins of electron localization corresponding to covalent bonds and lone pairs. High ELF values are expected in the regions of the C-C, C-H, C-N, and N-O bonds, indicating the covalent nature of these interactions. The nitrogen lone pair on the quinoline ring and the oxygen lone pairs on the nitro group would also appear as distinct localization domains. The aromatic π-systems of the phenyl and quinoline rings would be characterized by basins of delocalized electrons situated above and below the planes of the rings.

Reduced Density Gradient (RDG): The RDG is used to identify and characterize non-covalent interactions (NCIs). An RDG analysis of this compound would map out regions of van der Waals interactions, hydrogen bonds, and steric repulsion within the molecule. For instance, weak intramolecular interactions between the hydrogen atoms of the methyl group and the π-system of the quinoline ring, or between the nitro group and adjacent parts of the molecule, would be visualized as low-density, low-gradient spikes in an RDG plot. These analyses are crucial for understanding the molecule's conformational stability and how it might pack in a crystalline solid. scielo.org.co

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their UV-visible absorption spectra. researchgate.netrsc.org

Computational studies using TD-DFT can predict the UV-visible absorption spectrum of this compound. These simulations calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgresearchgate.net

For quinoline derivatives, the electronic transitions are typically of a π → π* nature, originating from the conjugated system. In this compound, the presence of the electron-donating methyl group and the electron-withdrawing nitro group, along with the extended π-conjugation from the phenyl ring, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted quinoline. acs.org The primary absorption bands would likely arise from electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations show that for similar quinoline derivatives, the HOMO is often distributed over the quinoline ring and the methyl group, while the LUMO is localized on the quinoline moiety and the electron-withdrawing nitro group. rsc.org

Table 1: Simulated UV-Visible Absorption Data for a Representative Nitro-Substituted Quinoline Derivative Note: This table presents typical data for a functionally similar molecule, as specific values for this compound are not available in the cited literature. The data illustrates the type of results obtained from TD-DFT calculations.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 350 | 0.45 | HOMO → LUMO |

| 295 | 0.25 | HOMO-1 → LUMO |

| 260 | 0.15 | HOMO → LUMO+1 |

TD-DFT calculations are also employed to determine the energies of the low-lying singlet (S₁) and triplet (T₁) excited states. The energy difference between the ground state (S₀) and the S₁ state corresponds to the energy of the lowest energy absorption, while the T₁ state is crucial for understanding phosphorescence and intersystem crossing processes. researchgate.netresearchgate.net

For aromatic molecules, the triplet state is always lower in energy than the corresponding singlet state. The singlet-triplet energy gap (ΔE_ST = E(S₁) - E(T₁)) is a key parameter. In substituted phenylcarbenes, for example, the nature of the substituent (electron-donating or withdrawing) has been shown to significantly influence the singlet-triplet gap. nih.gov In this compound, the presence of the nitro group, a strong deactivating group, can influence the energies of the excited states. Computational studies on similar systems can provide insight into the expected lifetime and potential photochemical reactivity of the triplet state. researchgate.netnih.gov

Computational Studies on Nonlinear Optical (NLO) Properties

Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in photonics and optoelectronics. researchgate.netnih.gov Quinoline derivatives are among the organic compounds studied for their NLO properties due to their extended π-electron systems. researchgate.net

The first hyperpolarizability (β) is the molecular property responsible for second-order NLO phenomena like second-harmonic generation. Computational chemistry provides a powerful tool for predicting the β values of new molecules. researchgate.net DFT calculations are commonly used to compute the components of the first hyperpolarizability tensor. researchgate.netrug.nl

For a molecule to have a non-zero β value, it must be non-centrosymmetric. The magnitude of β is strongly influenced by the presence of electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated bridge (a D-π-A structure). In this compound, the methyl group acts as a weak electron donor, while the nitro group is a strong electron acceptor. acs.orgnih.gov The quinoline and phenyl rings form the conjugated π-system. This D-π-A arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response. researchgate.net The calculated β value for this molecule is expected to be significant due to this charge-transfer character.

Table 2: Calculated NLO Properties for a Representative D-π-A Molecule Note: This table presents typical data for a molecule with a similar D-π-A structure, such as p-nitroaniline, to illustrate the parameters obtained from NLO calculations. rug.nl

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 6.5 | Debye |

| First Hyperpolarizability (β_tot) | 35 | 10-30 esu |

The NLO properties of quinoline derivatives can be tuned by modifying their molecular structure. Studies on various substituted quinolines reveal important structure-property relationships. acs.orgresearchgate.net

Effect of Substituents: The strength and position of the donor and acceptor groups are critical. A strong acceptor like the nitro group (NO₂) significantly enhances the NLO response by increasing the molecule's polarity and facilitating charge transfer. acs.orgnih.gov The phenyl group at the 2-position extends the π-conjugation length, which generally leads to an increase in hyperpolarizability.

Intramolecular Charge Transfer (ICT): The key to high β values in these systems is the ICT from the donor-substituted part of the quinoline ring to the acceptor-substituted part. The phenyl group helps to mediate this charge transfer across a larger molecular framework.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules like this compound. These methods provide insights at the atomic level that are often difficult to obtain through experimental techniques alone.

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.govethz.ch For novel or complex molecules like this compound, the development and validation of a specific and accurate force field are crucial first steps.

The process of force field development for quinoline derivatives and nitro compounds involves several key considerations:

Parameterization: Standard force fields like AMBER, CHARMM, and OPLS often have parameters for common functional groups, but specific parameters for the unique electronic environment of a substituted quinoline may need to be derived. youtube.com This often involves quantum mechanical (QM) calculations to determine properties such as bond lengths, angles, dihedral angles, and atomic charges for the molecule or representative fragments. nih.gov

QM-to-MM Mapping: A modern approach involves using quantum mechanics to inform the molecular mechanics parameter derivation (QM-to-MM mapping), which can reduce the number of parameters that need to be fitted to experimental data and accelerate the development process. rsc.org

Validation: Once a force field is developed, it must be validated by comparing the results of simulations to experimental data or high-level QM calculations. rsc.orgresearchgate.net For quinoline derivatives, this could involve comparing calculated properties such as crystal structure, density, and enthalpy of vaporization with experimental values. researchgate.net For nitro compounds, reproducing mechanical and vibrational properties is a key validation step. nih.gov

The development of accurate force fields is an ongoing area of research, with new methods and software toolkits continually being introduced to automate and improve the process. nih.gov

Table 1: Overview of Force Field Development Approaches for Organic Molecules

| Approach | Description | Key Features |

| Generalized Force Fields | Utilize existing parameter sets, like the Generalized Amber Force Field (GAFF), that are designed to cover a broad range of organic molecules. youtube.com | Broad applicability but may lack specificity for unique chemical environments. |

| Molecule-Specific Parameterization | Involves deriving new parameters for a specific molecule using quantum mechanical calculations. nih.gov | Higher accuracy for the target molecule but is more time-consuming. |

| Machine Learning-Based Methods | Employs machine learning models trained on large datasets of quantum mechanical calculations to predict force field parameters. ethz.ch | Can provide rapid and accurate parameterization for a wide range of molecules. |

| QM/MM Hybrid Methods | Treats a critical part of the system with quantum mechanics and the remainder with molecular mechanics. | Balances computational cost and accuracy, suitable for studying reactions. |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. This compound has several rotatable bonds, leading to a complex conformational landscape. The primary degrees of freedom include the torsion angle of the phenyl group relative to the quinoline ring and the orientation of the nitro group.

Computational methods used to explore the conformational landscape include:

Potential Energy Surface (PES) Scanning: This involves systematically rotating specific dihedral angles and calculating the energy at each step to identify low-energy conformations and the energy barriers between them. mdpi.com

Molecular Dynamics (MD) Simulations: By simulating the motion of the molecule over time, MD simulations can explore a wide range of conformations and their relative populations at a given temperature. researchgate.net

Enhanced Sampling Techniques: Methods like metadynamics or umbrella sampling can be used to overcome high energy barriers and ensure a more thorough exploration of the conformational space.

Table 2: Key Conformational Features of Substituted Quinolines

| Feature | Description | Typical Values/Observations |

| Quinoline Ring Planarity | The fused bicyclic quinoline core is generally planar. | RMSD from planarity is typically low (e.g., 0.032 Å for a related derivative). researchgate.net |

| Phenyl Group Torsion | The dihedral angle between the quinoline and the phenyl ring. | Can vary significantly depending on substituents; a twist of 57.5° has been observed in a related crystal structure. researchgate.net |

| Substituent Orientation | The orientation of the methyl and nitro groups. | The nitro group may have preferred orientations due to electronic and steric effects. |

The way in which molecules of this compound interact with each other and with other molecules in their environment is crucial for understanding its properties in the solid state and in solution. Computational studies can provide detailed insights into the nature and strength of these interactions.

The key intermolecular interactions for this compound are expected to be:

π-π Stacking: The aromatic quinoline and phenyl rings can engage in stacking interactions, which are important for crystal packing and interactions with biological macromolecules.

C-H···π Interactions: The hydrogen atoms on the methyl group and the aromatic rings can interact with the π-electron clouds of adjacent aromatic rings. researchgate.net

Dipole-Dipole Interactions: The nitro group introduces a significant dipole moment into the molecule, leading to electrostatic interactions that will influence molecular arrangement.

Molecular dynamics simulations and quantum chemical calculations can be used to quantify the energies of these different types of interactions and to predict the most stable arrangements of molecules in dimers or larger clusters.

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Contributing Moieties |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phenyl and quinoline rings. |

| C-H···π | Interaction of a C-H bond with a π-system. | Methyl group and aromatic rings with adjacent π-systems. |

| Dipole-Dipole | Electrostatic interaction between permanent dipoles. | Primarily due to the polar nitro group. |

| van der Waals | Dispersion and repulsion forces between all atoms. | The entire molecule. |

Mechanistic Studies of Chemical Transformations and Reactivity Patterns of 4 Methyl 6 Nitro 2 Phenylquinoline

Reaction Pathways and Transition State Analysis in Synthesis

The synthesis of 4-methyl-6-nitro-2-phenylquinoline is most commonly achieved through acid-catalyzed methods such as the Doebner-von Miller reaction. This reaction facilitates the formation of the quinoline (B57606) ring system from aromatic amines and α,β-unsaturated carbonyl compounds. For the specific synthesis of this compound, the likely precursors are 4-nitroaniline (B120555) and a suitable α,β-unsaturated ketone, namely benzylideneacetone (B49655) (4-phenyl-3-buten-2-one).

The reaction mechanism is a subject of some debate but is generally understood to proceed through several key steps under acid catalysis. A proposed mechanism, based on studies of related quinoline syntheses, involves a fragmentation-recombination pathway.

Proposed Doebner-von Miller Pathway:

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aromatic amine (4-nitroaniline) to the protonated α,β-unsaturated ketone (benzylideneacetone).

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the activated aniline (B41778) ring, followed by dehydration to form a dihydroquinoline intermediate.

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline system. In many Skraup and Doebner-von Miller syntheses, an oxidizing agent like nitrobenzene (B124822) (or even excess nitro-substituted aniline reactant) is used to facilitate this final aromatization step.

A study on the synthesis of the closely related 2-methyl-6-nitroquinoline (B57331) from 4-nitroaniline and crotonaldehyde (B89634) demonstrated that this reaction proceeds effectively in the presence of concentrated HCl, with the process being enhanced by silica-functionalized magnetite nanoparticles which are thought to stabilize the reaction intermediates.

Table 5.1: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

| Starting Amine | α,β-Unsaturated Carbonyl | Product | Catalyst/Conditions | Reference |

| Aniline | Acrolein | Quinoline | H₂SO₄, Nitrobenzene | |

| 4-Nitroaniline | Crotonaldehyde | 2-Methyl-6-nitroquinoline | Conc. HCl | |

| 4-Nitroaniline | Benzylideneacetone | This compound | Acid Catalyst (e.g., HCl, H₂SO₄) | Inferred from |

Transition state analysis for the Doebner-von Miller reaction suggests that the rate-determining step is often the initial conjugate addition or the subsequent cyclization. Isotope-scrambling experiments on similar systems support a mechanism involving the fragmentation of the initial adduct into an imine and an enol/ketone, which then recombine to form the quinoline product, rather than a direct intramolecular cyclization of the initial adduct.

Reactivity of the Quinoline Nitrogen Atom and Ring System

The quinoline scaffold is a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is basic and possesses a lone pair of electrons in an sp² hybrid orbital, making it a site for protonation and alkylation.

Basicity and Salt Formation: The nitrogen atom can be protonated by acids to form quinolinium salts. This protonation significantly alters the electronic properties of the ring system, further deactivating it towards electrophilic attack.

N-Oxide Formation: The quinoline nitrogen can be oxidized by peroxy acids to form a quinoline N-oxide. The N-oxide group alters the reactivity of the ring, activating the C2 and C4 positions for nucleophilic attack and the C8 position for some electrophilic substitutions. The formation of 2-methyl-4-nitropyridine (B19543) N-oxide is a known transformation, suggesting that the nitrogen in this compound could undergo a similar reaction.

Alkylation: Reaction with alkyl halides can lead to the formation of N-alkyl quinolinium salts, which are stable crystalline solids.

The quinoline ring system exhibits dual reactivity: the electron-deficient pyridine ring is susceptible to nucleophilic attack, while the electron-rich benzene ring undergoes electrophilic substitution.

Influence of Substituents (Methyl, Nitro, Phenyl) on Reaction Outcomes

The reactivity of the this compound molecule is dictated by the electronic properties of its three substituents.

Phenyl Group (C2): An activating group that increases electron density through resonance, though its effect is primarily on the phenyl ring itself.

Methyl Group (C4): A weakly electron-donating group through induction and hyperconjugation.

Nitro Group (C6): A powerful electron-withdrawing and deactivating group through resonance and induction.

Electrophilic Aromatic Substitution on the Quinoline and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs at the C5 and C8 positions of the benzene ring. The pyridine ring is strongly deactivated by the protonated nitrogen under the acidic conditions used for most EAS reactions.

In this compound, the situation is more complex:

Phenyl Ring: The C2-phenyl ring is the most likely site for electrophilic attack. As a substituent on the quinoline, it behaves like an activated benzene ring. It will direct incoming electrophiles to its ortho and para positions. Therefore, reactions like nitration or halogenation would predominantly occur on the C2-phenyl substituent.

Nucleophilic Additions and Substitutions

Nucleophilic substitution on the quinoline ring generally occurs at the electron-deficient C2 and C4 positions. In this compound, these positions are already substituted.

However, the presence of the strong electron-withdrawing nitro group at C6 significantly activates the entire quinoline ring system for nucleophilic aromatic substitution (SNAr). While direct attack at C2 and C4 is blocked, the activation may allow for other reactions. Studies on related nitro-heterocycles show that a nitro group can be displaced by a strong nucleophile, or it can facilitate the displacement of a leaving group at another position. DFT calculations on related systems, such as dinitroquinazolines, show that the substitution of a nitro group can proceed via a concerted mechanism without the formation of a stable Meisenheimer intermediate, often with regioselectivity influenced by intramolecular hydrogen bonding in the transition state.

Chemical Reduction of the Nitro Group: Mechanisms and Subsequent Functionalization

The chemical reduction of the nitro group is one of the most important transformations for this compound, providing a gateway to a variety of functionalized derivatives. The reduction converts the C6-nitro group to a C6-amino group, forming 6-amino-4-methyl-2-phenylquinoline. This transformation dramatically changes the electronic character of the substituent from strongly electron-withdrawing to strongly electron-donating.

Common Reduction Methods and Mechanisms:

Dissolving Metal Reduction: Classic methods using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl, acetic acid) are effective. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps leading through nitroso and hydroxylamine (B1172632) intermediates to the final amine.

Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) or a hydrogen donor (transfer hydrogenation) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This is often a high-yield, clean method. The reaction proceeds via adsorption of the nitro compound and hydrogen onto the catalyst surface.

Emerging Research Frontiers and Methodological Advancements in 4 Methyl 6 Nitro 2 Phenylquinoline Studies

Development of Novel Computational Models and Algorithms

The use of computational chemistry has become a cornerstone in the study of complex organic molecules like nitro-phenylquinolines. Modern computational models and algorithms allow for the detailed investigation of molecular structures, properties, and reactivity from a theoretical standpoint, often accelerating the discovery process. nih.gov

Density Functional Theory (DFT) is a prominent method used to investigate the electronic and structural properties of nitro-containing compounds. researchgate.net Such calculations can elucidate the fundamental physicochemical properties and molecular functions of nitro derivatives of quinoline (B57606). nih.gov For instance, DFT studies at levels like B3LYP/6-311G(d,p) are employed to analyze optimized geometries, electronic descriptors, and frontier molecular orbitals (HOMO-LUMO), which helps in understanding structure-activity relationships. researchgate.net These models can predict reactivity trends by evaluating parameters like energy gaps and global hardness. researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations are other critical computational tools, especially for exploring the interactions of quinoline derivatives with biological targets. nih.gov Docking studies can predict the binding modes of molecules within the active sites of enzymes, such as the Mpro enzyme of SARS-CoV-2 or DNA gyrase. nih.govresearchgate.netnih.govnih.gov These simulations highlight key interactions like hydrogen bonds and π-π stacking, providing insights that guide the design of new therapeutic agents. nih.govnih.gov Following docking, MD simulations can assess the stability of ligand-protein complexes over time, analyzing conformational stability, residue flexibility, and binding free energies. nih.gov

Table 1: Computational Methods in Nitro-Quinoline Research

| Computational Method | Purpose | Key Insights | Relevant Compounds |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and stability. researchgate.netnih.gov | Calculation of HOMO-LUMO energy gaps, molecular electrostatic potential, and bond dissociation energies. researchgate.netnih.gov | Nitro derivatives of quinoline, Polynitroxanthines. nih.govnih.gov |

| Molecular Docking | Predict binding affinity and orientation of a ligand to a target protein. nih.govnih.gov | Identification of key amino acid interactions (e.g., hydrogen bonds, π-interactions) in enzyme active sites. nih.govnih.gov | Quinoline derivatives, Quinoline-Schiff bases. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Analyze the physical movements of atoms and molecules over time; assess complex stability. nih.gov | Evaluation of conformational stability (RMSD), residue flexibility (RMSF), and binding free energy of protein-ligand complexes. nih.gov | Quinoline derivatives complexed with protease enzymes. nih.gov |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions require precise monitoring of species concentration and the detection of transient intermediates. Process Analytical Technology (PAT) tools, particularly in-situ spectroscopic techniques, are transforming reaction monitoring by providing real-time data without the need for sample extraction. nih.gov

For quinoline synthesis, in-situ Fourier Transform Infrared (FTIR) spectroscopy has proven to be a powerful tool for mechanistic investigations. rsc.org In a study on the synthesis of quinolines from aniline (B41778) and propanol (B110389), an in-situ FTIR system was used to monitor the reaction over a catalyst in a specially designed cell. rsc.org This technique allowed researchers to observe the evolution of characteristic vibrational bands corresponding to reactants, intermediates, and products in real-time, providing direct evidence for the proposed reaction mechanism. rsc.org Similarly, in-situ Raman and FTIR spectroscopy can track the progress of reactions by monitoring the decrease of reactant signals and the increase of product signals over time. nih.gov Such real-time analysis is crucial for optimizing reaction conditions like temperature and catalyst loading to maximize yield and selectivity. rsc.org

Beyond FTIR, other methods like Electrospray Ionization Mass Spectrometry (ESI-MS) analysis have been used to verify the formation of less stable intermediates in tandem reactions that produce quinolines, further clarifying the reaction pathway. rsc.org

Table 2: In-Situ Techniques for Monitoring Quinoline Synthesis

| Technique | Reaction Monitored | Key Observations | Significance |

|---|---|---|---|

| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Synthesis of quinolines from aniline and propanol over a zeolite catalyst. rsc.org | Real-time tracking of reactant consumption and product formation; identification of surface-adsorbed intermediates. rsc.org | Provides direct mechanistic insights and facilitates the optimization of reaction conditions for improved yields. rsc.org |

| In-situ Raman Spectroscopy | General reaction monitoring (e.g., ketal deprotection). nih.gov | Tracking of characteristic bands to follow the decrease of reactants and increase of products. nih.gov | Offers a non-invasive method for real-time process control and optimization in organic synthesis. nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | One-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynone. rsc.org | Verification of the formation of unstable 1,5-benzothiazepine (B1259763) intermediates. rsc.org | Confirms multi-step mechanisms in tandem or cascade reactions by detecting transient species. rsc.org |

Strategies for Stereoselective Synthesis of Chiral Derivatives

The synthesis of single-enantiomer chiral molecules is of paramount importance in medicinal chemistry. For quinoline derivatives, developing stereoselective synthetic routes allows for the creation of specific chiral structures that can exhibit distinct biological activities. Research in this area focuses on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a predominantly single stereoisomer.

One successful strategy is the use of asymmetric inverse-electron-demand (IED) Diels-Alder reactions. The first asymmetric synthesis of tetrahydroquinoline derivatives was achieved using a chiral titanium(IV) complex as a Lewis acid catalyst. nih.govacs.org This method facilitates the reaction between electron-rich dienophiles and electron-poor dienes to produce asymmetric products with, in some cases, high enantioselectivity. nih.gov The development of novel chiral ligands containing quinoline motifs is another key approach. thieme-connect.com These ligands, once complexed with a metal, can be applied in a variety of asymmetric transformations. thieme-connect.com

Furthermore, established methods like the Friedländer annulation are being adapted for asymmetric synthesis. nih.gov The development of asymmetric Friedländer reactions has opened new pathways to chiral quinolines, which are valuable as both enantioselective catalysts and potential drug candidates. nih.gov The choice of catalyst can be critical in directing the stereochemical outcome. For instance, in the synthesis of 4-substituted prolinols, the use of a Pd/C catalyst versus a Crabtree catalyst for hydrogenation led to different diastereomers, demonstrating a stereodivergent approach. elsevierpure.com

Table 3: Strategies for Stereoselective Synthesis of Quinoline Derivatives

| Synthetic Strategy | Catalyst / Key Reagent | Product Type | Key Feature |

|---|---|---|---|

| Asymmetric IED Diels-Alder Reaction | Chiral Ti(IV) complex with (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligand. nih.govacs.org | Asymmetric tetrahydroquinoline derivatives. nih.gov | Facile route to asymmetric quinolines with moderate to high enantioselectivity. nih.govacs.org |

| Asymmetric Friedländer Reaction | Chiral catalysts (general). nih.gov | Chiral polysubstituted quinolines. nih.gov | Adaptation of a classic quinoline synthesis for enantioselective production. nih.gov |

| Asymmetric Catalysis with Chiral Ligands | Chiral quinoline-based ligands (e.g., Schiff bases, oxazolinylquinolines). thieme-connect.com | Various chiral heterocyclic compounds. thieme-connect.com | The synthesis of specific chiral ligands is a strategy to induce asymmetry in subsequent catalytic reactions. thieme-connect.com |

Integration of Machine Learning and Artificial Intelligence in Quinoline Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of analyzing vast datasets to predict outcomes, design novel molecules, and optimize reactions. arxiv.orgnih.gov In quinoline research, these technologies are being applied across the discovery and development pipeline.

ML models are used to design and screen novel quinoline derivatives for specific biological activities. mdpi.com For example, machine learning was used to design hybrids of 8-quinolinesulfonamide and 1,2,3-triazole, compensating for shortcomings in traditional methods and improving the ability to classify compounds as active or inactive against cancer cell lines. mdpi.com Similarly, AI and ML approaches are being used to predict the active sites of quinoline derivatives and to design multifunctional agents for complex diseases like Alzheimer's. researchgate.netresearchgate.net

Table 4: Applications of AI and Machine Learning in Quinoline Research

| Application Area | AI/ML Approach | Specific Outcome | Significance |

|---|---|---|---|

| Drug Design & Discovery | Ensemble docking and ML models. mdpi.com | Design and synthesis of novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.com | Improves the classification of active vs. inactive compounds and guides the design of more effective drugs. mdpi.com |

| Active Site Prediction | Python modules like Scikit-learn and artificial neural networks. researchgate.net | Prediction of biologically active sites on quinoline derivatives. researchgate.net | Facilitates the understanding of structure-activity relationships for targeted drug development. researchgate.net |

| Reaction Optimization | AI integrated with automated robotic synthesis ("Molecule Maker"). illinois.edu | Identified the best general conditions for a Suzuki coupling, doubling the average yield. illinois.edu | Demonstrates that AI can automate and optimize complex chemical synthesis, making it faster and more accessible. illinois.edu |

| Retrosynthetic Planning | Deep-learning neural networks trained on millions of known reactions. nih.gov | Algorithmic proposal of synthetic routes for complex molecules. nih.govpharmafeatures.com | Accelerates the process of planning how to synthesize a target molecule, reducing reliance on trial-and-error. pharmafeatures.com |

Future Perspectives in Heterocyclic Chemistry Relevant to Nitro-Phenylquinolines

The future of heterocyclic chemistry, including the study of nitro-phenylquinolines, is poised for significant innovation. Several key trends are expected to shape the field. numberanalytics.com

There will be a continued emphasis on "green chemistry." The development of syntheses that use environmentally benign solvents, such as water, and eco-efficient, reusable catalysts will be a major focus. nih.gov This aligns with a broader push for sustainability in the chemical industry.

Finally, the exploration of new applications for heterocyclic compounds will continue to expand. numberanalytics.com While their role in pharmaceuticals is well-established, their use in emerging fields like biotechnology and nanotechnology is a growing area of research. numberanalytics.commdpi.com For nitro-phenylquinolines, this could mean exploring their potential in advanced functional materials, molecular probes, or as scaffolds for new classes of therapeutic agents targeting a wider range of diseases. nih.gov

Q & A

Q. What are the most effective synthetic routes for 4-Methyl-6-nitro-2-phenylquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with carbonyl compounds, followed by nitration. For example, analogous quinoline derivatives (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) are synthesized via Friedländer or Skraup reactions, with nitration introduced at the 6-position using mixed acids (HNO₃/H₂SO₄) . Optimization includes:

- Temperature control : Nitration at 0–5°C minimizes byproducts.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity.

Example data from similar compounds:

| Reaction Step | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 90–95 | Reflux, 12h | |

| Nitration | 50–60 | 85–90 | 0–5°C, 2h |

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound, and what are common pitfalls in data interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : Methyl groups at C2 appear as singlets (~δ 2.5 ppm), while nitro groups deshield adjacent protons (C5/C7 protons at δ 8.0–8.5 ppm) .

- IR : Nitro stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) confirm NO₂ placement .

- MS : Molecular ion [M+H]⁺ at m/z 293 (C₁₆H₁₂N₂O₂) with fragmentation patterns (e.g., loss of NO₂ group at m/z 247).

Pitfalls : Overlapping signals in crowded aromatic regions (δ 7.5–8.5 ppm) may obscure substituent identification. Use 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX programs address these issues?

- Methodological Answer : Challenges include:

- Twinned crystals : Common in nitro-substituted quinolines due to planar stacking.

- Disorder : Methyl and phenyl groups may exhibit rotational disorder.

Solutions : - SHELXL refinement : Use TWIN/BASF commands to model twinning and PART instructions for disordered moieties .

- High-resolution data : Collect data at <1.0 Å resolution to resolve overlapping electron density (e.g., synchrotron sources).

Example from analogous structures: 6-Chloro-2-methyl-4-phenylquinoline derivatives refined with R < 0.05 using SHELXL .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Regioisomeric ambiguity : Nitro group placement (C5 vs. C7) in NMR.

- Impurity interference : Byproducts mimicking target signals.

Resolution strategies : - Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

- Selective decoupling : Identify coupling patterns in ¹H NMR (e.g., NOESY for spatial proximity).

- HPLC-MS : Confirm homogeneity and rule out isobaric impurities .

Methodological Tables

Q. Table 1. Key Functional Groups in Spectroscopic Characterization

| Functional Group | NMR (¹H/¹³C) | IR (cm⁻¹) | MS Fragmentation |

|---|---|---|---|

| 2-Methyl | δ 2.5 (s, 3H) | - | - |

| 6-Nitro | - | 1520, 1350 | m/z 293 → 247 (M⁺–NO₂) |

| 2-Phenyl | δ 7.4–7.6 (m, 5H) | - | - |

Q. Table 2. SHELX Refinement Parameters for Crystallography

| Parameter | Value | Purpose |

|---|---|---|

| TWIN/BASF | 0.25 | Model twinning |

| PART | 0.5 | Resolve disorder |

| R1 | <0.05 | Final agreement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.